BQ-788 BQ-788 BQ-788 is a potent and selective endothelin receptor subtype B (ETB) antagonist with IC50 of 1.2 nM(inhibits 125I-labeled endothelin 1 (ET-1) binding to ETB receptors on human Girardi heart cells).IC50 value: 1.2 nM [1]Target: ETB receptor inhibitorin vitro: BQ-788 only poorly inhibits the binding to ETA receptors on human neuroblastoma cell line SK-N-MC cells (IC50, 1300 nM). In isolated rabbit pulmonary arteries, BQ-788 shows no agonist activity up to 10 microM and competitively antagonizes the vasoconstriction induced by an ETB-selective agonist, BQ-3020 (pA2, 8.4) [1]. The peptide antagonist, BQ788, had a low, micromolar affinity (KD = 1.98 +/- 0.13 microM) using human left ventricle and no significant selectivity for the human ETB-subtype in this tissue [2].in vivo: In rat, an ETA-selective antagonist, BQ-123 (1 mg/kg, i.v.), does not affect transient depressor response to ET-1 (0.3 nmol/kg, i.v.) but potently inhibits following sustained pressor response; vice versa, BQ-788 (1 mg/kg, i.v.) abolishes the depressor response, resulting in a rapid onset of apparently enhanced pressor response [1].
Brand Name: Vulcanchem
CAS No.: 173326-37-9
VCID: VC0003498
InChI: InChI=1S/C34H51N5O7/c1-8-9-16-25(31(42)43)35-29(40)26(18-23-20-38(33(45)46-7)28-17-11-10-15-24(23)28)36-30(41)27(19-34(4,5)6)37-32(44)39-21(2)13-12-14-22(39)3/h10-11,15,17,20-22,25-27H,8-9,12-14,16,18-19H2,1-7H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43)/t21-,22+,25-,26-,27+/m1/s1
SMILES: CCCCC(C(=O)O)NC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C
Molecular Formula: C34H51N5O7
Molecular Weight: 641.8 g/mol

BQ-788

CAS No.: 173326-37-9

Cat. No.: VC0003498

Molecular Formula: C34H51N5O7

Molecular Weight: 641.8 g/mol

* For research use only. Not for human or veterinary use.

BQ-788 - 173326-37-9

CAS No. 173326-37-9
Molecular Formula C34H51N5O7
Molecular Weight 641.8 g/mol
IUPAC Name (2R)-2-[[(2R)-2-[[(2S)-2-[[(2R,6S)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid
Standard InChI InChI=1S/C34H51N5O7/c1-8-9-16-25(31(42)43)35-29(40)26(18-23-20-38(33(45)46-7)28-17-11-10-15-24(23)28)36-30(41)27(19-34(4,5)6)37-32(44)39-21(2)13-12-14-22(39)3/h10-11,15,17,20-22,25-27H,8-9,12-14,16,18-19H2,1-7H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43)/t21-,22+,25-,26-,27+/m1/s1
Standard InChI Key LPAHKJMGDSJDRG-DJYQTOCQSA-N
Isomeric SMILES CCCC[C@H](C(=O)O)NC(=O)[C@@H](CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)[C@H](CC(C)(C)C)NC(=O)N3[C@@H](CCC[C@@H]3C)C
SMILES CCCCC(C(=O)O)NC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C
Canonical SMILES CCCCC(C(=O)O)NC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C

Chemical and Structural Profile of BQ-788

BQ-788 (sodium salt) is a synthetic peptide derivative with the chemical formula C34H51N5O7Na\text{C}_{34}\text{H}_{51}\text{N}_5\text{O}_7 \cdot \text{Na} and a molecular weight of 663.8 g/mol . Its structure features a modified peptide backbone with distinct substituents that confer selectivity for the ETB receptor subtype. The sodium salt formulation enhances solubility, making it suitable for in vitro and in vivo applications .

Key Chemical Properties

PropertyValue
Molecular FormulaC34H51N5O7Na\text{C}_{34}\text{H}_{51}\text{N}_5\text{O}_7 \cdot \text{Na}
Molecular Weight663.8 g/mol
CAS Number156161-89-6
Purity≥95% (HPLC)
SolubilitySoluble in DMSO and ethanol
Storage Conditions-20°C

Mechanism of Action: Selective ETB Receptor Antagonism

BQ-788 competitively inhibits endothelin-1 (ET-1) binding to ETB receptors, with an IC<sub>50</sub> of 1.2 nM in human Girardi heart cells . In contrast, its affinity for ETA receptors is significantly weaker (IC<sub>50</sub> = 1,300 nM in human neuroblastoma cells) . This >1,000-fold selectivity underpins its utility in dissecting ETB-specific pathways.

Receptor Binding Dynamics

  • ETB Receptor Specificity: BQ-788 displaces 125I^{125}\text{I}-ET-1 binding in a concentration-dependent manner, altering the dissociation constant (KdK_d) without affecting receptor density (BmaxB_{\text{max}}) .

  • Lack of Agonist Activity: Unlike some endothelin receptor modulators, BQ-788 exhibits no intrinsic agonist activity at concentrations up to 10 μM .

Pharmacological Effects of BQ-788

In Vitro Effects

  • Vasoconstriction Inhibition: In isolated rabbit pulmonary arteries, BQ-788 antagonizes ETB-mediated vasoconstriction induced by the selective agonist BQ-3020 (pA<sub>2</sub> = 8.4) .

  • Calcium Signaling: BQ-788 blocks ET-1-induced calcium influx in human Girardi heart cells (IC<sub>50</sub> = 0.54 nM) but has minimal effect on ETA-mediated responses in porcine coronary artery smooth muscle cells .

Cardiovascular System

  • Blood Pressure Modulation: In conscious rats, BQ-788 (1 mg/kg, i.v.) abolishes ET-1-induced depressor responses while potentiating pressor effects, confirming ETB’s role in vasodilation .

  • Renal Hemodynamics: Systemic ETB blockade increases plasma ET-1 levels by 3.7 pg/mL and elevates peripheral vascular resistance by 24% in healthy volunteers .

Central Nervous System

  • Neuroprotection: In murine models of traumatic brain injury (TBI), intracerebroventricular BQ-788 (15 nmol/day) reduces blood-brain barrier (BBB) disruption and brain edema by suppressing VEGF-A expression in astrocytes .

  • Anti-Inflammatory Action: BQ-788 decreases neutrophil infiltration (MPO<sup>+</sup> and Ly6G<sup>+</sup> cells) and pro-inflammatory cytokines (TNF-α, IL-1β) post-TBI .

Oncology

  • Melanoma Therapy: Intralesional BQ-788 (3–10 mg) in metastatic melanoma patients reduces tumor viability by downregulating EDNRB and Ki67 expression while enhancing lymphocyte infiltration .

Clinical Applications and Trials

Hypertension

In a phase 2 trial, BQ-788 combined with ACE inhibitors (e.g., enalapril) synergistically reduced renal vascular resistance (-12.8%) and increased sodium excretion (+25.2%) via ETB/NO-dependent mechanisms .

Melanoma

A phase 1 study (NCT02442466) demonstrated that intratumoral BQ-788 (8–10 mg) was well-tolerated and associated with inhibited lesion growth in EDNRB-high melanomas .

IndicationPhaseKey FindingsReference
Hypertension2Synergistic BP reduction with ACE inhibitors
Melanoma1Reduced tumor growth and EDNRB expression

Challenges and Future Directions

Limitations

  • Dose-Dependent Effects: High doses of BQ-788 (300 nmol/min) increase peripheral resistance, potentially exacerbating hypertension in susceptible individuals .

  • BBB Penetrance: Poor CNS bioavailability necessitates direct intracerebroventricular administration for neuroprotection .

Emerging Opportunities

  • Combination Therapies: Co-administration with ETA antagonists (e.g., BQ-123) may optimize endothelin receptor blockade in pulmonary hypertension .

  • Biomarker-Driven Oncology: Pre-screening for EDNRB expression could enhance melanoma patient stratification .

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